3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a 2,4-dimethoxyphenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method involves the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, following the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting c-Met protein kinase, which is involved in cancer cell proliferation.
Materials Science: It can be used as a building block for the synthesis of polymers and other materials with unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-fused heterocycle with potential anticancer activity.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its kinase inhibition properties.
Imidazo[4,5-b]pyridine: A related heterocyclic compound with applications in medicinal chemistry.
Uniqueness
3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the 2,4-dimethoxyphenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
62052-19-1 |
---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4O2/c1-18-9-5-6-11(12(8-9)19-2)17-13-10(15-16-17)4-3-7-14-13/h3-8H,1-2H3 |
InChI Key |
HAWCJFXPBXOJNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=C(C=CC=N3)N=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.